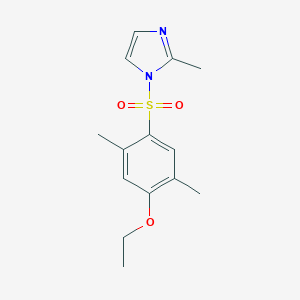![molecular formula C17H19NO5S B513029 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 941009-85-4](/img/structure/B513029.png)
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, also known as MNPA, is a chemical compound that has been studied for its potential use in scientific research. MNPA is a derivative of the naphthalene sulfonamide family, which has been found to have various biological activities. In
Mecanismo De Acción
The mechanism of action of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to interact with metal ions and enzymes in the body, leading to changes in their activity. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to bind to the active site of carbonic anhydrase, inhibiting its activity. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of carbonic anhydrase, leading to changes in acid-base balance. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has also been found to induce apoptosis in cancer cells, potentially leading to the development of new cancer treatments. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of metal ions. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been found to have high selectivity and sensitivity for certain metal ions, making it a useful tool for researchers. However, one limitation of using 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid. One potential direction is the development of new drugs for the treatment of cancer and other diseases. 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to induce apoptosis in cancer cells, making it a promising candidate for further research. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid could be further studied for its potential use as a fluorescent probe for the detection of metal ions. Finally, researchers could investigate the structure-activity relationship of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid, which could lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid involves the reaction of 4-methoxy-1-naphthalenesulfonyl chloride with piperidinecarboxylic acid in the presence of a base such as triethylamine. The resulting product is purified through recrystallization using a solvent such as ethanol. The yield of 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid is typically around 70%.
Aplicaciones Científicas De Investigación
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, 1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid has been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-23-15-6-7-16(14-5-3-2-4-13(14)15)24(21,22)18-10-8-12(9-11-18)17(19)20/h2-7,12H,8-11H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSKYDCXSVBHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dichloro-4-methoxy-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512946.png)
![5-Bromo-2-methoxy-4-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512948.png)
![4-Chloro-2,5-dimethyl-1-[(2-methylimidazolyl)sulfonyl]benzene](/img/structure/B512950.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512952.png)
![1-{[5-(Tert-butyl)-2-ethoxyphenyl]sulfonyl}-2-methylimidazole](/img/structure/B512955.png)


![4-{[2-Butoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}morpholine](/img/structure/B512959.png)
![2-{4-[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B512961.png)

![2-{[(4-Butoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B512964.png)
![N-(4-{[(4-butoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B512967.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B512973.png)
![1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B512975.png)